molecular formula C22H28N2O B6098560 3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide

3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide

Cat. No. B6098560
M. Wt: 336.5 g/mol
InChI Key: DZTCVSZKTZCFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, also known as Fentanyl, is a synthetic opioid that is used for pain management. It is a potent analgesic that is 50-100 times more potent than morphine. Fentanyl is a Schedule II drug and is used under strict medical supervision.

Mechanism of Action

3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide acts on the central nervous system by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria. This compound also depresses the respiratory system and can cause respiratory depression in high doses.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It produces analgesia, sedation, and respiratory depression. It also causes pupillary constriction, decreased gastrointestinal motility, and decreased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a potent analgesic that is used in laboratory experiments to study pain pathways and the mechanisms of pain relief. It is also used in the development of new analgesics. However, this compound is a Schedule II drug and is highly regulated. It can only be used under strict medical supervision and requires special licensing and permits.

Future Directions

For 3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide research include the development of new analgesics and the study of its use in the treatment of depression, anxiety disorders, and cancer-related pain.

Synthesis Methods

3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is synthesized by N-alkylation of N-phenylpiperidine-4-amine with 1-(2-phenylethyl)chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in anhydrous conditions. The resulting intermediate is then reacted with propionyl chloride to form the final product, this compound.

Scientific Research Applications

3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is used in scientific research for its analgesic properties. It is used to study pain pathways and the mechanisms of pain relief. This compound is also used in the development of new analgesics that can be used to manage chronic pain.

properties

IUPAC Name

3-phenyl-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c25-22(14-13-19-8-3-1-4-9-19)23-21-12-7-16-24(18-21)17-15-20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTCVSZKTZCFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.